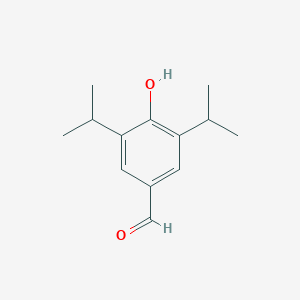

4-Hydroxy-3,5-bis(isopropyl)benzaldehyde

Descripción general

Descripción

"4-Hydroxy-3,5-bis(isopropyl)benzaldehyde" is a chemical compound with distinct structural and chemical properties. It is part of a broader class of organic compounds known for their varied applications in chemical synthesis and materials science.

Synthesis Analysis

- The synthesis of related compounds often involves condensation reactions and Knoevenagel reactions, which are fundamental in forming carbon-carbon double bonds in organic synthesis (Shaterian & Honarmand, 2009).

Molecular Structure Analysis

- The molecular structures of related benzaldehydes and their derivatives are often elucidated using techniques like NMR, IR, and UV-VIS spectroscopy. X-ray crystallography is also employed to determine the conformation of molecules in solid-state (Subashini et al., 2009).

Chemical Reactions and Properties

- Chemical reactions involving benzaldehydes often include transformations like azo-hydrazone tautomerism and acid-base dissociation, which are influenced by the solvent composition and the pH of the medium (Baul et al., 2009).

Physical Properties Analysis

- The physical properties, such as the crystalline structure and photoluminescent properties of benzaldehyde derivatives, can be significantly influenced by the chemical structure of the compound. This includes the observation of phenomena like bathochromic shifts in emission spectra (Loewe & Weder, 2002).

Chemical Properties Analysis

- The chemical properties of benzaldehyde derivatives, including reactivity and the formation of complexes, are often dictated by their molecular structure. The presence of functional groups like hydroxyl or isopropyl groups can significantly alter the reactivity and interaction of these molecules with other chemical species (Ishida et al., 2010).

Aplicaciones Científicas De Investigación

Synthesis and Material Science Applications

Uncatalyzed Synthesis Methods

Research has developed uncatalyzed, one-pot synthesis techniques for creating derivatives of compounds related to 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde. These methods emphasize environmental friendliness and high yields, demonstrating the compound's utility in green chemistry (H. Shaterian & M. Honarmand, 2009).

Photoluminescent Properties

Studies have focused on the synthesis of novel derivatives that exhibit significant photoluminescent properties. These materials are explored for their potential in creating highly fluorescent substances, which could have applications in optoelectronics and photonics (Andrew R. Neilson et al., 2008).

Polymer Synthesis

Research has been conducted on synthesizing and characterizing electrically conductive polymers using bis-aldehyde monomers related to 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde. These studies provide insights into the physicochemical properties of the polymers, including their thermal stability and electrical conductivity (A. Hafeez et al., 2019).

Chemical Properties and Reactions

Cation Sensing

Novel compounds synthesized from derivatives of 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde have been investigated for their ability to function as cation sensors. This research highlights the compound's application in developing new materials for detecting metal ions like Cu2+ (A. Kuwar et al., 2013).

Macrocyclic and Heteromacrocyclic Compounds

The compound has been used to synthesize new macrocyclic and heteromacrocyclic bis(Schiff bases), showcasing its versatility in forming complex chemical structures. These structures have potential applications in molecular recognition and self-assembly processes (Ahmed A. M. Ahmed et al., 2021).

Optimization of Synthesis Processes

- Response Surface Methodology: Research employing 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde derivatives has utilized response surface methodology to optimize reaction conditions for synthesizing bis(benzo[g]chromene) and bis(pyrano[3,2-c]chromene) derivatives. This approach highlights the compound's role in facilitating the development of efficient synthesis protocols for complex organic molecules (F. Hosseini et al., 2019).

Propiedades

IUPAC Name |

4-hydroxy-3,5-di(propan-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-8(2)11-5-10(7-14)6-12(9(3)4)13(11)15/h5-9,15H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVGDLTQPAQUBMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1O)C(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50147095 | |

| Record name | 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-3,5-bis(isopropyl)benzaldehyde | |

CAS RN |

10537-86-7 | |

| Record name | 4-Hydroxy-3,5-bis(1-methylethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10537-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010537867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3,5-bis(isopropyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

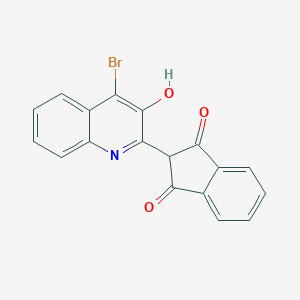

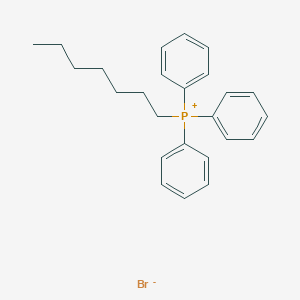

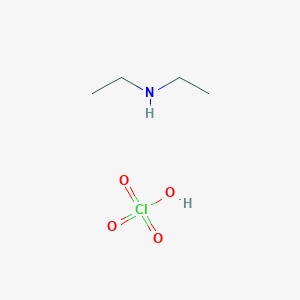

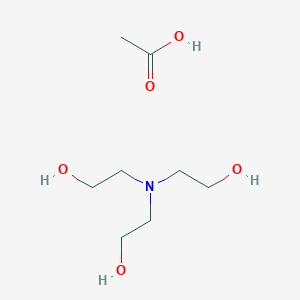

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Methoxycarbonyl)oxy]benzoic acid](/img/structure/B77649.png)

![1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol](/img/structure/B77659.png)